

SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	SRPIN803			
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A Technical Guide for Researchers and Drug Development Professionals

SRPIN803 is a potent small molecule compound that functions as a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] Emerging research has highlighted its potential as a therapeutic agent in oncology, primarily through its antiangiogenic properties and its ability to modulate key signaling pathways involved in cancer progression. This technical guide provides a comprehensive overview of **SRPIN803**, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its anti-cancer applications.

Core Mechanism of Action

SRPIN803 exerts its biological effects by inhibiting two key kinases:

- SRPK1: This kinase plays a crucial role in the phosphorylation of serine/arginine-rich (SR) splicing factors, which are essential for pre-mRNA splicing.[1] Overexpression of SRPK1 has been linked to the progression of various cancers.[3] A key function of SRPK1 in cancer is its regulation of vascular endothelial growth factor (VEGF) splicing.[3][4] By phosphorylating splicing factors, SRPK1 promotes the generation of pro-angiogenic VEGF-A isoforms.[3][4]
 [5]
- CK2: This pleiotropic serine/threonine kinase is involved in a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] CK2 is frequently overexpressed in cancer cells and contributes to tumor development and maintenance.[6]



The dual inhibition of SRPK1 and CK2 by **SRPIN803** leads to a reduction in VEGF production, thereby inhibiting angiogenesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **SRPIN803** in various preclinical studies.

Table 1: Kinase Inhibitory Activity of SRPIN803

Kinase Target	Substrate	IC50 Value	Reference
SRPK1	LBRNt(62-92)	7.5 µM	[6]
SRPK1	2.4 μΜ	[2]	
CK2	0.68 μΜ	[6]	_
CK2	203 nM	[2]	_

Table 2: In Vitro Anti-Proliferative Activity of SRPIN803

Cell Line	Cancer Type	Parameter	Concentration	Reference
Hcc827	Lung Adenocarcinoma	GI50	80-98 μM	[2][6]
PC3	Prostate Cancer	GI50	80-98 μΜ	[2][6]
U87	Glioblastoma	GI50	80-98 μΜ	[2][6]
A549	Lung Cancer	GI50	>100 µM	[6]
MCF7	Breast Cancer	Not specified	Not specified	
HeLa	Cervical Cancer	GI50	>100 µM	[6]
MRC5	Normal Lung Fibroblast	Not specified	Not specified	

Table 3: In Vivo Anti-Angiogenic Activity of SRPIN803

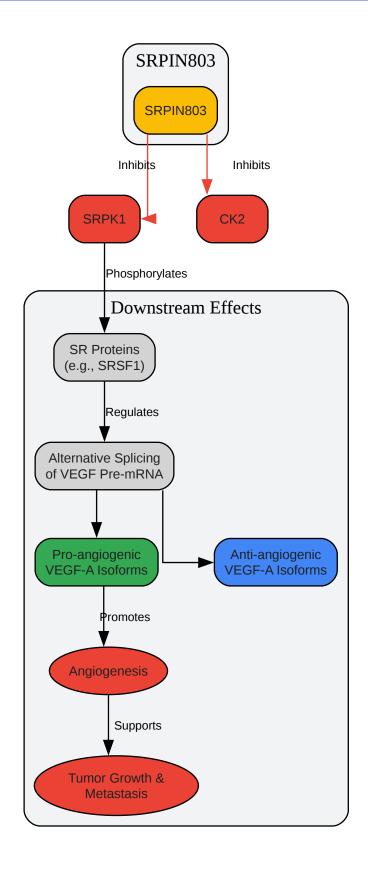


Model System	Assay	Concentration	Effect	Reference
Zebrafish Embryos	Angiogenesis Inhibition	100 μΜ	Inhibition of zebrafish angiogenesis	[1][2]
Zebrafish Embryos (one- cell stage)	Angiogenesis Inhibition	10 μM (4.6 nL microinjection)	Blockade of angiogenesis	[2]
Mouse Model of Age-related Macular Degeneration	Choroidal Neovascularizati on	Topical administration	Significant inhibition	[1][2]

Signaling Pathways and Experimental Workflows SRPIN803 Mechanism of Action in Cancer

The following diagram illustrates the proposed mechanism of action of **SRPIN803** in cancer, focusing on its impact on the SRPK1/CK2 and VEGF signaling pathways.





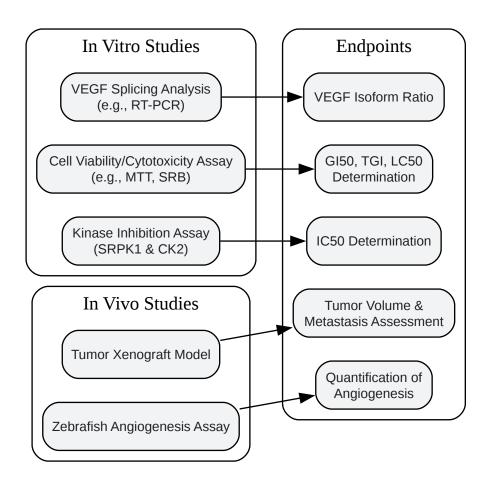
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Figure 1: Proposed mechanism of **SRPIN803** in cancer.



General Experimental Workflow for Evaluating SRPIN803

The following diagram outlines a typical experimental workflow for investigating the anti-cancer effects of **SRPIN803**.



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Figure 2: General experimental workflow for **SRPIN803** evaluation.

Detailed Experimental Protocols In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SRPIN803** against SRPK1 and CK2.

Materials:

Recombinant human SRPK1 and CK2 enzymes.



- Specific peptide substrate for each kinase (e.g., LBRNt(62-92) for SRPK1).
- SRPIN803 stock solution (in DMSO).
- ATP, [y-32P]ATP or fluorescently labeled ATP analog.
- Kinase reaction buffer.
- · 96-well plates.
- Scintillation counter or fluorescence plate reader.

Procedure:

- Prepare serial dilutions of **SRPIN803** in kinase reaction buffer.
- In a 96-well plate, add the kinase, its specific substrate, and the diluted SRPIN803 or vehicle control (DMSO).
- Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP (or fluorescent ATP analog).
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
- Wash the membrane to remove unincorporated ATP.
- Quantify the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.
- Plot the percentage of kinase activity against the logarithm of **SRPIN803** concentration.
- Calculate the IC50 value using non-linear regression analysis.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Foundational & Exploratory





Objective: To assess the effect of **SRPIN803** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest.
- Complete cell culture medium.
- SRPIN803 stock solution (in DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- 96-well cell culture plates.
- · Microplate reader.

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of SRPIN803 or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% cell killing) values from the dose-response curves.



Zebrafish Angiogenesis Assay

Objective: To evaluate the in vivo anti-angiogenic activity of **SRPIN803**.

Materials:

- Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP)).
- SRPIN803 stock solution (in DMSO).
- Embryo medium.
- Microinjection apparatus (for one-cell stage assay).
- Fluorescence microscope.

Procedure (Embryo Water Treatment):

- · Collect fertilized zebrafish embryos.
- At 24 hours post-fertilization (hpf), place the embryos in a multi-well plate containing embryo
 medium with different concentrations of SRPIN803 or vehicle control.
- Incubate the embryos at 28.5°C.
- At 72 hpf, anesthetize the embryos and mount them for imaging.
- Capture fluorescent images of the intersegmental vessels (ISVs).
- Quantify the extent of angiogenesis by measuring the length or number of ISVs.

Procedure (Microinjection):

- Prepare a microinjection solution of SRPIN803 at the desired concentration.
- At the one-cell stage, microinject a small volume (e.g., 4.6 nL) of the SRPIN803 solution into the yolk of the embryos.[2]
- Raise the injected embryos in standard embryo medium at 28.5°C.



• At 72 hpf, image and quantify angiogenesis as described above.

Conclusion and Future Directions

SRPIN803 represents a promising therapeutic candidate for cancer treatment due to its dual inhibitory action on SRPK1 and CK2, leading to the suppression of angiogenesis. The preclinical data gathered to date provides a strong rationale for further investigation. Future research should focus on optimizing the potency and selectivity of SRPIN803, exploring its efficacy in a broader range of cancer models, and elucidating the full spectrum of its downstream effects beyond the VEGF pathway. Combination studies with other anti-cancer agents could also unlock synergistic therapeutic benefits. The detailed protocols provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of SRPIN803 from the laboratory to the clinic.

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- To cite this document: BenchChem. [SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Anti-Cancer Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610994#srpin803-s-potential-in-cancer-research]



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